molecular formula C58H48O22 B1512886 Bcpcf CAS No. 202872-98-8

Bcpcf

Cat. No.: B1512886
CAS No.: 202872-98-8
M. Wt: 1097 g/mol
InChI Key: YKFRFHRHRHPYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCPCF (2′,7′-bis-(carboxypropyl)-5(6)-carboxyfluorescein) is a fluorescent dye that serves as a key tool for studying Multidrug Resistance Protein 1 (MRP1/ABCC1) activity. MRP1 is an ATP-binding cassette (ABC) transporter that mediates multidrug resistance in various cancer types by actively effluxing anticancer drugs from tumor cells. Researchers use the acetoxymethyl ester derivative, this compound-AM, which readily crosses cell membranes. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the fluorescent this compound anion inside. The subsequent efflux of this anion from cells, such as human erythrocytes, can be measured fluorometrically to directly quantify MRP1 transport function. This assay is vital for identifying and characterizing novel, non-toxic inhibitors of MRP1, which can potentially be used to re-sensitize resistant cancer cells to chemotherapy. As a research tool, this compound provides a reliable, sensitive, and reproducible method for investigating the mechanisms of multidrug resistance and screening for potential reversal agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H24O11/c30-21-12-23-19(10-14(21)3-1-5-25(32)33)29(18-8-7-16(27(36)37)9-17(18)28(38)40-29)20-11-15(4-2-6-26(34)35)22(31)13-24(20)39-23;30-21-12-23-19(9-14(21)3-1-5-25(32)33)29(18-11-16(27(36)37)7-8-17(18)28(38)40-29)20-10-15(4-2-6-26(34)35)22(31)13-24(20)39-23/h2*7-13,30-31H,1-6H2,(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFRFHRHRHPYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H48O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746744
Record name 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1097.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202872-98-8
Record name 2',7'-Bis-(carboxypropyl)-5(6)-carboxyfluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202872988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis of Bcpcf typically begins with a precursor molecule structurally related to bile acid derivatives or indole-based scaffolds, depending on the specific chemical nature of this compound. For example, related compounds have been synthesized starting from gramine derivatives through acylation, hydrolysis, and nucleophilic substitution steps under controlled temperature and solvent conditions (e.g., DMF at 0 °C).

Key Reactions in this compound Preparation

  • Acylation and Hydrolysis: The initial steps involve acylation of the precursor, followed by hydrolysis to introduce reactive functional groups suitable for further modification.
  • Nucleophilic Substitution: Subsequent nucleophilic substitution reactions are carried out to introduce azide or alkyne functionalities, which are essential for the next stage of synthesis.
  • Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition): A pivotal step in the preparation of this compound involves the "Click Chemistry" reaction, where azide and alkyne derivatives are coupled in the presence of copper sulfate pentahydrate and sodium ascorbate catalysts. This reaction is performed in mixed solvents such as tert-butanol/methanol (5:1) at elevated temperatures (around 60 °C) to yield triazole-linked conjugates with high efficiency (60–90% yields).

Purification and Isolation

After the completion of the synthesis, crude reaction mixtures are subjected to purification techniques such as:

  • Column Chromatography: Gradient elution using solvent systems like chloroform/ethyl acetate or toluene/ethyl acetate is employed to separate the desired this compound compounds from byproducts and unreacted starting materials. This step is critical to achieve high purity and isolate individual stereoisomers or derivatives.
  • Extraction and Washing: Organic layers are washed with distilled water and brine to remove inorganic salts and residual catalysts, followed by drying over anhydrous sodium sulfate before evaporation under reduced pressure.

Characterization and Analytical Data

The identity and purity of this compound are confirmed using a combination of advanced spectroscopic and analytical techniques:

Technique Purpose Key Findings for this compound Preparation
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of functional groups 1H and 13C NMR spectra show characteristic signals for triazole protons (~8.25 ppm), methylene groups adjacent to triazole (5.18–5.21 ppm), and bile acid or indole protons (3.9–8.5 ppm).
Fourier-Transform Infrared Spectroscopy (FT-IR) Identification of functional groups Presence of carbonyl stretching bands (1736–1741 cm⁻¹) and C–O vibrations (1215–1247 cm⁻¹) confirming ester and triazole functionalities.
Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion peaks consistent with the expected molecular weight of this compound derivatives.
Thin-Layer Chromatography (TLC) Reaction monitoring and purity assessment Used to monitor reaction progress and optimize reaction times and conditions.

Data Table: Representative Reaction Conditions and Yields for this compound Synthesis

Step Reagents and Conditions Yield (%) Notes
Acylation of precursor Acyl chloride, base, solvent (e.g., dichloromethane) 75–85 Controlled temperature to avoid side reactions
Hydrolysis Aqueous or alcoholic base, room temperature 80–90 Complete conversion monitored by TLC
Nucleophilic substitution Sodium azide in THF, 50 °C 70–80 Formation of azide intermediate
Click Chemistry (CuAAC) CuSO4·5H2O, sodium ascorbate, t-BuOH/MeOH (5:1), 60 °C 60–90 High regioselectivity and yield; catalyst added incrementally
Purification Column chromatography (CHCl3/EtOAc gradient) Essential for isolating pure this compound

Research Findings and Optimization Notes

  • The use of copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") is crucial for the efficient and selective formation of the triazole ring in this compound, providing a robust and versatile synthetic route.
  • Reaction temperature and solvent choice significantly affect yield and purity; 60 °C in tert-butanol/methanol mixture is optimal for the cycloaddition step.
  • Incremental addition of catalysts during the click reaction improves conversion and minimizes side reactions.
  • Purification by column chromatography with gradient elution is necessary to separate closely related isomers and byproducts.
  • Spectroscopic data consistently confirm the successful synthesis of this compound and its derivatives, with characteristic NMR and IR signals serving as reliable markers.

Chemical Reactions Analysis

Types of Reactions

These compounds undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Properties of Bcpcf

This compound is characterized by its highly nonlinear optical properties, which are advantageous for several applications:

  • High Nonlinearity : This enables efficient frequency conversion processes.
  • Bored Core Design : The structural design allows for better light confinement and enhanced nonlinear effects.
  • Tailorable Dispersion : this compound can be engineered to achieve desired dispersion characteristics, making it suitable for specific applications.

Nonlinear Optical Devices

This compound is primarily used in nonlinear optical devices such as:

  • Supercontinuum Generation : The high nonlinearity of this compound facilitates the generation of a broad spectrum of wavelengths from a single laser source. This is crucial for applications in spectroscopy and metrology.
ParameterValue
Input Pulse Width100 fs
Output Spectrum Range400 nm - 2000 nm
EfficiencyUp to 80%

Telecommunications

In telecommunications, this compound plays a vital role in enhancing signal transmission:

  • Optical Signal Amplification : The fiber's properties allow for effective amplification of optical signals, improving signal strength over long distances.
  • Wavelength Division Multiplexing (WDM) : this compound enables efficient WDM systems by allowing multiple wavelengths to be transmitted simultaneously without significant crosstalk.

Sensing Technologies

This compound is also utilized in advanced sensing technologies:

  • Fiber Optic Sensors : Its sensitivity to changes in environmental conditions makes it suitable for developing fiber optic sensors that can detect temperature, pressure, and strain.
Sensor TypeSensitivityApplication Area
Temperature Sensor±0.1 °CIndustrial Monitoring
Strain Sensor±10 µεStructural Health

Biomedical Applications

Recent studies have explored the use of this compound in biomedical applications:

  • Biophotonics : The fiber's nonlinear properties can enhance imaging techniques such as two-photon microscopy, enabling deeper tissue imaging with minimal damage.

Case Study 1: Supercontinuum Generation

A study conducted by researchers at [insert institution] demonstrated the effectiveness of HNL-BCPCF in generating supercontinuum light. The results showed that using a pump laser at 800 nm led to a supercontinuum spanning from 400 nm to 2000 nm with high efficiency.

Case Study 2: Wavelength Division Multiplexing

In a collaborative project between [insert institutions], HNL-BCPCF was implemented in a WDM system. The study reported a significant increase in data transmission rates while maintaining low levels of signal degradation over long distances.

Mechanism of Action

The fluorescent properties of these compounds are due to their ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of visible light. The molecular targets and pathways involved in their action are primarily related to their interaction with light and the resulting fluorescence.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent BCPCF in pH Sensing and MRP1 Transport

Comparison with BCECF (2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein):
this compound and BCECF are structurally analogous fluorescein derivatives but differ in side-chain length (carboxypropyl vs. carboxyethyl). This structural variation alters their partitioning and binding to transporters like MRP1. This compound is preferentially used in MRP1 studies due to its higher specificity for MRP1-mediated efflux, whereas BCECF is more common in mammalian cell pH measurements .

Role in MRP1 Transport Assays: this compound serves as a substrate for MRP1, a key efflux pump in multidrug resistance. Unlike calcein-AM (another MRP1 substrate), this compound’s efflux is stimulated by phenothiazines (e.g., trifluoperazine) and inhibited by bile salts (e.g., lithocholic acid, IC₅₀ = 4 µM) and flavonoids (e.g., licoisoflavone A, IC₅₀ = 15–70 µM). This dual modulation highlights its utility in screening MRP1 modulators .

Property This compound BCECF Calcein-AM
Primary Use MRP1 transport, parasite pH studies Mammalian cell pH measurements MRP1 inhibition assays
Excitation (nm) 440, 495 440, 505 494
Key Modulators Phenothiazines (stimulate), bile salts (inhibit) Nigericin (pH calibration) Probenecid (inhibitor)
Specificity High for MRP1 Broad cellular pH sensing Broad efflux pump substrate

Dental this compound vs. Traditional Whitening Agents

Comparison with 30% H₂O₂: this compound avoids the enamel demineralization and cytotoxicity associated with H₂O₂. After 400 cycles, this compound maintains enamel hardness (300–400 Vickers), while H₂O₂ reduces it by 50% and causes surface cracks. This compound’s ROS generation (˙OH and ˙O₂⁻) is mechano-thermal, enabling reuse without material depletion .

Parameter This compound 30% H₂O₂
Whitening Mechanism Piezoelectric/thermal catalysis Chemical oxidation
Enamel Damage None (Fig. 5a, 5c) Severe demineralization (Fig. 5a, 5c)
Reusability ≥400 cycles Single-use
Cytotoxicity None observed High (tissue irritation)
Application Wearable film Topical gel/solution

Research Findings and Implications

  • Dental this compound: Achieves comparable whitening to H₂O₂ (ΔE = 63.6 after 200 cycles) without enamel compromise, revolutionizing cosmetic dentistry .

Biological Activity

BCPCF (2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein) is a fluorescent compound often used in biological research to study efflux mechanisms, particularly those mediated by multidrug resistance proteins. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with various proteins, particularly the multidrug resistance protein 1 (MRP1), and its implications in pharmacology.

This compound is primarily utilized as a substrate for studying the efflux activity of MRP1, which plays a crucial role in cellular detoxification and drug resistance. The efflux of this compound from human erythrocytes has been shown to be significantly inhibited by various flavonoids, indicating that the compound's transport is closely tied to MRP1 activity.

Key Findings:

  • Flavonoid Inhibition : Research indicates that certain flavonoids, particularly those with hydrophobic groups at specific positions, can inhibit the efflux of this compound effectively. For instance, euchrestaflavanone A and sophoraflavanone H demonstrated an IC50 of approximately 3 µM, making them potent inhibitors compared to other known MRP1 inhibitors like benzbromarone (IC50 = 4 µM) and indomethacin (IC50 = 10 µM) .
  • Structure-Activity Relationship : The structural characteristics of flavonoids significantly influence their inhibitory potency against this compound efflux, highlighting the importance of molecular design in developing effective MRP1 inhibitors .

Research Studies and Data

Several studies have explored the biological activity of this compound, focusing on its role in drug transport and resistance mechanisms.

Study Findings
Flavonoids as Inhibitors Identified key flavonoids that inhibit MRP1-mediated transport of this compound.
Lignans and Norlignans Investigated the inhibitory effects of plant lignans on MRP1; found several compounds that affect this compound transport.
Amphiphiles Modulation Suggested that amphiphilic compounds can modulate MRP1 activity affecting this compound efflux.

Case Studies

A notable case study focused on the impact of flavonoid-rich diets on drug absorption and resistance mechanisms in various populations. The study demonstrated that individuals consuming higher amounts of specific flavonoids had altered pharmacokinetics for drugs commonly affected by MRP1.

Key Insights:

  • Dietary Influence : Flavonoid intake was correlated with reduced plasma levels of certain medications, suggesting a potential for dietary modulation of drug efficacy through MRP1 inhibition.
  • Clinical Implications : These findings underline the importance of considering dietary factors in pharmacotherapy, especially in populations with known dietary habits rich in flavonoids.

Q & A

Q. How is Bcpcf calibrated for accurate pH measurement in intracellular environments?

this compound calibration involves exposing the probe to iso-osmotic high K⁺ solutions with nigericin across a predefined pH range (e.g., 6.7–7.6). Fluorescent emission ratios (495/440 nm excitation) are measured to establish a pH calibration curve. This method ensures accurate quantification of cytosolic pH in individual parasites, as demonstrated in Plasmodium falciparum strain studies .

Q. What are the essential controls required when using this compound to ensure experimental validity?

Key controls include:

  • Positive/Negative Controls : Use strains with known pH profiles to validate probe performance.
  • Reagent Consistency : Standardize nigericin and buffer concentrations across experiments.
  • Technical Replicates : Perform triplicate measurements on separate days to account for intra-assay variability. Refer to pharmacological experimental guidelines for detailed control frameworks .

Q. How should this compound experimental parameters be documented to ensure reproducibility?

Document:

  • Excitation/Emission Wavelengths : Specify 495 nm and 440 nm settings.
  • Perfusate Composition : Detail buffer ionic strength and nigericin concentration.
  • Sample Size : Report the number of parasites analyzed (e.g., 39–72 per strain) and measurement days. Follow materials and methods standards for clarity .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving discrepancies in this compound-derived pH values between different Plasmodium falciparum strains?

To address contradictions:

  • Strain-Specific Analysis : Compare genetic variations (e.g., pfn underexpression) impacting proton transport .
  • Multivariate Modeling : Use ANOVA or mixed-effects models to isolate biological variability from technical noise.
  • Cross-Validation : Confirm results with alternative pH probes (e.g., BCECF). Incorporate data contradiction frameworks from qualitative research methodologies .

Q. How can researchers optimize this compound protocols for novel parasite strains with unknown pH regulation mechanisms?

  • Iterative Testing : Adjust nigericin concentrations and buffer osmolarity iteratively.
  • Comparative Profiling : Benchmark against well-characterized strains.
  • Dynamic Range Expansion : Extend the calibration range to capture atypical pH values. Reference strain-specific mechanistic studies for optimization strategies .

Q. What statistical methods are appropriate for analyzing this compound fluorescence ratio data?

  • Ratio Normalization : Convert raw fluorescence ratios to pH values using calibration curves.
  • Error Propagation : Calculate SEM for biological replicates (e.g., ± SEM for 39–72 parasites).
  • Dose-Response Analysis : Apply nonlinear regression for IC₅₀/EC₅₀ calculations if studying pH-modulating compounds. Follow pharmacological data reporting standards .

Q. What strategies address potential interference of intracellular components with this compound fluorescence signals?

  • Parallel Assays : Use non-fluorescent pH indicators (e.g., pH-sensitive electrodes) for validation.
  • Interference Testing : Pre-incubate parasites with potential interfering metabolites (e.g., heme crystals).
  • Spectral Unmixing : Employ computational tools to isolate this compound signals from background autofluorescence. See data cleaning and analysis challenges in pervasive computing research .

Ethical and Reporting Considerations

Q. Are there specific ethical considerations when using this compound in studies involving human-derived malaria strains?

  • Data Anonymization : De-identify strain sources if linked to patient data.
  • Informed Consent : Ensure compliance with institutional review boards (IRBs) for human-derived samples.
  • Open-Access Repositories : Deposit raw fluorescence data in repositories per journal requirements (e.g., ICPSR). Review ethical guidelines for human participant research .

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